(2R)-4-Oxo-4-phenylbutan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-Oxo-4-phenylbutan-2-yl acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Oxo-4-phenylbutan-2-yl acetate typically involves esterification reactions. One common method is the reaction of 4-oxo-4-phenylbutanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(2R)-4-Oxo-4-phenylbutan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: 4-oxo-4-phenylbutanoic acid.
Reduction: 4-hydroxy-4-phenylbutan-2-yl acetate.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
(2R)-4-Oxo-4-phenylbutan-2-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of fragrances, flavoring agents, and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of (2R)-4-Oxo-4-phenylbutan-2-yl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar solvent properties but lacks the phenyl group.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
Benzyl acetate: Contains a benzyl group, used in perfumes and flavorings .
Uniqueness
(2R)-4-Oxo-4-phenylbutan-2-yl acetate is unique due to its combination of a phenyl group and an acetate esterIts ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in both research and industry .
Properties
CAS No. |
578020-31-2 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
[(2R)-4-oxo-4-phenylbutan-2-yl] acetate |
InChI |
InChI=1S/C12H14O3/c1-9(15-10(2)13)8-12(14)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3/t9-/m1/s1 |
InChI Key |
MPODLFKNAJBQES-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CC(=O)C1=CC=CC=C1)OC(=O)C |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.